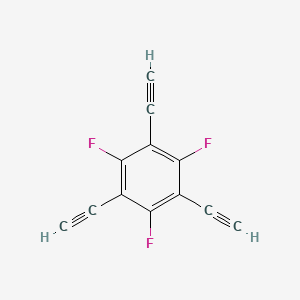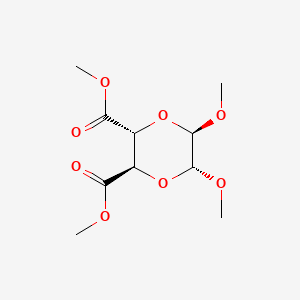
2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate is a complex organic compound characterized by its unique dioxane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of diphenylphosphanyl methyl groups and diethoxy groups in the presence of rhodium catalysts . The reaction conditions often require precise temperature control and the use of solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like distillation, crystallization, and purification to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2,3-Diethoxy-2,3-dimethyl-1,4-dioxane
- 5,6-Bis(diphenylphosphanyl)methyl-2,3-diethoxy-2,3-dimethyl-1,4-dioxane
Uniqueness
What sets 2,3-dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate apart is its specific dioxane ring structure and the presence of both dimethyl and dimethoxy groups.
Eigenschaften
Molekularformel |
C10H16O8 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m1/s1 |
InChI-Schlüssel |
YZKPPJAYEHUCQD-SXILTZBTSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H](O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)OC |
Kanonische SMILES |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
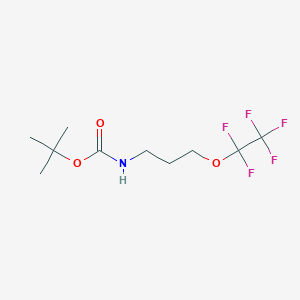
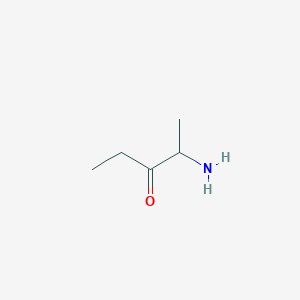
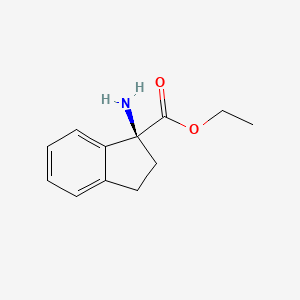
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
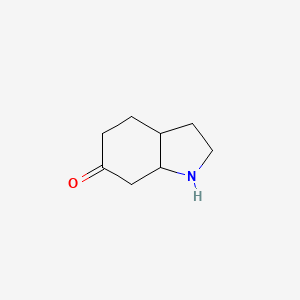
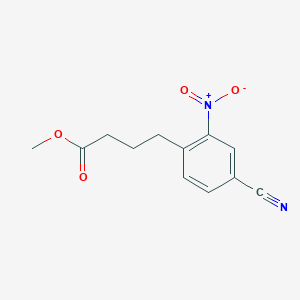



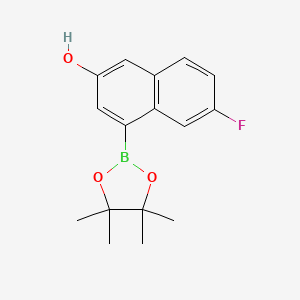
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
